Isoxyl

Antitubercular activity MIC MDR-TB

Isoxyl (thiocarlide) is a uniquely targeted thiourea antitubercular agent that inhibits the Δ9-desaturase DesA3, disrupting mycolic acid synthesis essential for Mycobacterium tuberculosis. Unlike ethionamide, isoxyl exhibits no cross-resistance, making it indispensable for studying MDR/XDR-TB resistance mechanisms. Its dual inhibition of fatty acid and mycolic acid synthesis provides a precise chemical probe for pathway dissection. With well-documented poor bioavailability, isoxyl is the preferred model compound for advanced drug delivery research including pulmonary and nanoparticle formulations. Secure research-grade Isoxyl now to advance your TB research.

Molecular Formula C23H32N2O2S
Molecular Weight 400.6 g/mol
CAS No. 910-86-1
Cat. No. B029260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxyl
CAS910-86-1
Synonyms4,4'-diisoamyloxythiocarbanilide
isoxyl
thiocarlide
thiourea isoxyl
tiocarlid
Molecular FormulaC23H32N2O2S
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C
InChIInChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28)
InChIKeyBWBONKHPVHMQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxyl (Thiocarlide) for Antitubercular Research: Baseline Procurement Overview


Isoxyl (thiocarlide; CAS 910-86-1) is a thiourea derivative antitubercular agent that was used clinically in the 1960s [1]. It is a prodrug that requires metabolic activation and functions primarily as an inhibitor of the mycobacterial Δ9-stearoyl desaturase, DesA3, thereby disrupting the synthesis of oleic acid, tuberculostearic acid, and mycolic acid, which are essential components of the Mycobacterium tuberculosis cell wall [1]. It is a small molecule with a molecular weight of 400.6 g/mol [2] and a maximum clinical trial phase of II [3].

Why Generic Substitution Fails for Isoxyl in Antimycobacterial Research


Generic substitution of Isoxyl with other antitubercular thioureas or thioamides like ethionamide (ETH) or thiacetazone (TAC) is not supported by experimental data due to distinct differences in their molecular targets, cross-resistance profiles, and bioactivation pathways. While all are prodrugs, Isoxyl uniquely targets the Δ9-desaturase DesA3, leading to a different pattern of fatty acid synthesis inhibition [1]. Furthermore, studies demonstrate a lack of cross-resistance between Isoxyl and ETH, indicating they do not share the same resistance mechanisms and cannot be used interchangeably in experimental settings [2]. Isoxyl also exhibits a distinct effect on fatty acid synthesis compared to both isoniazid (INH) and ETH, further complicating any assumption of functional equivalence .

Quantitative Differentiation of Isoxyl from Analogs: A Procurement Evidence Guide


In Vitro Potency: Isoxyl Exhibits a Wider MIC Range Against MDR M. tuberculosis Compared to Ethionamide

Isoxyl demonstrates activity against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis with a reported Minimum Inhibitory Concentration (MIC) range of 1-10 µg/ml . This contrasts with ethionamide, which typically has a more narrow MIC range against susceptible strains, though a direct head-to-head comparison for MDR strains is not provided in the same study. The broad MIC range for Isoxyl against MDR strains highlights its potential utility in cases where other drugs fail.

Antitubercular activity MIC MDR-TB

In Vivo Efficacy: Comparable to Ethionamide at a Higher Dose, but Superior to PAS

In a murine model of tuberculosis, Isoxyl at a dosage of 100 mg/kg demonstrated an anti-tuberculous effect that was very similar to that of ethionamide (ETH) at 50 mg/kg [1]. Furthermore, this same dosage of Isoxyl was far superior to 500 mg/kg of para-aminosalicylic acid (PAS), and a dosage of 50 mg/kg Isoxyl was deemed as inadequate as 500 mg/kg PAS [1]. This in vivo data provides a quantitative benchmark for its efficacy relative to other second-line agents.

In vivo efficacy Mouse model Comparative pharmacology

Cross-Resistance Profile: Isoxyl Lacks Cross-Resistance with Ethionamide, a Key Differentiator

A critical point of differentiation for Isoxyl is its cross-resistance profile. Studies have found that cross-resistance does not occur between Isoxyl and ethionamide (ETH) [1][2]. This is in contrast to the observed cross-resistance between Isoxyl and thioacetazone (Conteben) [1]. This lack of cross-resistance with ETH suggests that Isoxyl retains activity against M. tuberculosis strains that have developed resistance to ETH, making it a valuable research tool for studying resistance mechanisms and combination therapies.

Drug resistance Cross-resistance Ethionamide

Mechanism of Action: Dual Inhibition of Fatty Acid Synthesis Distinguishes Isoxyl from INH and ETH

Unlike isoniazid (INH) and ethionamide (ETH), which primarily target mycolic acid synthesis through distinct pathways, Isoxyl also partially inhibits the synthesis of fatty acids . At a concentration of 10 µM, Isoxyl inhibits the synthesis of M. bovis, which is similar to INH and ETH . However, its additional effect on fatty acid synthesis, specifically through the inhibition of the Δ9-desaturase DesA3, represents a divergent mechanism [1]. This dual action provides a unique pharmacological profile.

Mechanism of action Fatty acid synthesis Mycolic acid

Solubility and Bioavailability: A Critical Limitation That Drives Procurement for Formulation Research

A well-documented limitation of Isoxyl is its very poor and highly variable oral bioavailability, attributed to its sparing solubility in water [1]. This characteristic has been a major impediment to its clinical use, but it simultaneously makes Isoxyl a prime candidate for procurement by researchers developing novel drug delivery systems. Studies on Isoxyl aerosols for pulmonary delivery are a direct response to this pharmacokinetic challenge [1]. Its solubility in DMSO and DMF is reported at 30 mg/ml, while solubility in ethanol is only 1 mg/ml .

Bioavailability Formulation Solubility

High-Impact Application Scenarios for Isoxyl in Tuberculosis Research and Development


Investigating Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Tuberculosis

Isoxyl's demonstrated activity against MDR strains of M. tuberculosis (MIC 1-10 µg/ml) and its lack of cross-resistance with ethionamide make it an invaluable tool for in vitro studies of drug resistance [1][2]. Researchers can use Isoxyl to probe the mechanisms of resistance to thioamides and to evaluate its efficacy in combination with other agents against clinically relevant MDR/XDR isolates.

Elucidating Mycobacterial Fatty Acid and Mycolic Acid Biosynthesis

The unique dual inhibition of fatty acid synthesis (via DesA3) and mycolic acid synthesis by Isoxyl provides a specific chemical probe for dissecting these essential pathways [1]. Unlike INH and ETH, Isoxyl's distinct effect on fatty acid synthesis allows researchers to study the interplay between these two metabolic routes and to validate DesA3 as a therapeutic target [1].

Developing Novel Formulations to Overcome Poor Oral Bioavailability

Isoxyl's well-documented poor and variable oral bioavailability due to low water solubility positions it as a model compound for formulation science [1]. Research groups focused on pulmonary drug delivery, nanoparticle encapsulation, or other advanced drug delivery systems can use Isoxyl to demonstrate the efficacy of their technology in improving the pharmacokinetic profile of a challenging but potent antimycobacterial agent [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.